molecular formula C22H22INO4 B12675659 2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide CAS No. 136540-26-6

2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide

Cat. No.: B12675659
CAS No.: 136540-26-6
M. Wt: 491.3 g/mol
InChI Key: SRUJPIPZJXTFTI-UHFFFAOYSA-M
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Chemical Reactions Analysis

O-Methylfagaronine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, oxidants, and reducing agents. For example, the oxidation of O-Methylfagaronine iodide can be achieved using hydrogen peroxide, while reduction can be carried out using reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

O-Methylfagaronine iodide is similar to other benzo[c]phenanthridine alkaloids such as fagaronine and nitidine. These compounds share a common structural framework and exhibit similar biological activities, including DNA intercalation and topoisomerase inhibition . O-Methylfagaronine iodide is unique in its specific substitution pattern, which may confer distinct pharmacological properties. Other similar compounds include ethoxidine and other 12-alkoxybenzo[c]phenanthridinium derivatives, which have been studied for their antitumor activities .

Properties

CAS No.

136540-26-6

Molecular Formula

C22H22INO4

Molecular Weight

491.3 g/mol

IUPAC Name

2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium;iodide

InChI

InChI=1S/C22H22NO4.HI/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23;/h6-12H,1-5H3;1H/q+1;/p-1

InChI Key

SRUJPIPZJXTFTI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.[I-]

Related CAS

54785-54-5 (Parent)

Origin of Product

United States

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